4-Hydroxybenzaldehyde chemical structure and properties
4-Hydroxybenzaldehyde chemical structure and properties
An In-depth Technical Guide to 4-Hydroxybenzaldehyde: From Core Structure to Advanced Applications
Introduction
4-Hydroxybenzaldehyde (4-HBA), also commonly known as p-hydroxybenzaldehyde, is an aromatic organic compound that serves as a cornerstone intermediate in a vast array of chemical syntheses.[1] Its deceptively simple structure, featuring a benzene ring substituted with both a hydroxyl and a formyl (aldehyde) group at the para position, belies a rich and versatile reactivity profile.[2][3] This dual functionality makes 4-HBA an exceptionally valuable building block in the pharmaceutical, fragrance, polymer, and agrochemical industries.[1][4]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of 4-Hydroxybenzaldehyde. It moves beyond a simple recitation of facts to offer insights into its synthesis, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.
Molecular Structure and Identification
The unique properties of 4-Hydroxybenzaldehyde stem directly from its molecular architecture. The hydroxyl group (-OH) acts as an activating, ortho-para directing group in electrophilic aromatic substitution, while also providing a site for etherification and esterification.[3] The aldehyde group (-CHO) is susceptible to nucleophilic attack and can be readily oxidized to a carboxylic acid or reduced to an alcohol.[1][3]
Key identifiers for 4-Hydroxybenzaldehyde are crucial for regulatory compliance, procurement, and literature searches.
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SMILES : O=Cc1ccc(O)cc1[7]
Caption: Chemical structure of 4-Hydroxybenzaldehyde.
Physicochemical and Spectroscopic Properties
A thorough understanding of 4-HBA's physical and spectroscopic properties is fundamental for its handling, purification, and characterization.
Physicochemical Data
The compound typically appears as a white to light yellow or brown crystalline powder with a faint, sweet, or nutty odor.[1][2][9] Its properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White to light brown crystalline powder | [2][3][9] |
| Molecular Weight | 122.12 g/mol | [2][5] |
| Melting Point | 115-118 °C | [2][3][7] |
| Boiling Point | 310-311 °C (at 760 mmHg) | [5][7] |
| Water Solubility | Slightly soluble (~13 g/L at 30 °C) | [4][7] |
| Organic Solvent Solubility | Soluble in ethanol, ether, acetone, chloroform | [2][3][9] |
| Density | ~1.129 - 1.226 g/cm³ | [3][7][9] |
| pKa | 7.61 (at 25 °C) | [4][7] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of 4-HBA.
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Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibration of the phenolic group.[2][3] A strong, sharp peak appears around 1680-1700 cm⁻¹, corresponding to the C=O stretching of the conjugated aldehyde.[2][3] C=C stretching vibrations from the aromatic ring are observed in the 1400-1600 cm⁻¹ range.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The aldehyde proton (CHO) typically appears as a distinct singlet far downfield, around 9-10 ppm.[2][3] The aromatic protons on the benzene ring resonate between 6-8 ppm, often showing a characteristic splitting pattern for a 1,4-disubstituted ring.[2][5] The phenolic hydroxyl proton (-OH) signal can be found between 4-5 ppm, though its position can vary with solvent and concentration.[2][3]
-
¹³C NMR : The aldehyde carbonyl carbon gives a signal in the 190-200 ppm region.[3] The aromatic carbons appear in the 110-160 ppm range, with the carbon attached to the hydroxyl group being the most shielded.[3][5]
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Synthesis Methodologies
The industrial and laboratory-scale synthesis of 4-Hydroxybenzaldehyde can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired purity, and economic scalability.
Oxidation of p-Cresol (4-Hydroxytoluene)
One of the most direct and common methods involves the oxidation of p-cresol.[2][3] This approach is conceptually straightforward but requires careful control of reaction conditions to prevent over-oxidation to the corresponding carboxylic acid (4-hydroxybenzoic acid).
-
Causality : The methyl group of p-cresol is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or milder ones like manganese dioxide (MnO₂) can be employed.[2] The selection of the oxidant and reaction conditions (temperature, solvent) is critical to selectively stop the oxidation at the aldehyde stage.
Caption: General workflow for synthesis and purification of 4-HBA via p-cresol oxidation.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction provides a classic method for the ortho-formylation of phenols. While it typically yields the ortho-isomer (salicylaldehyde) as the major product, the para-isomer (4-HBA) is also formed and can be separated.[10][11]
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Mechanism Insight : This reaction involves the generation of dichlorocarbene (:CCl₂) in situ from chloroform and a strong base. The electron-rich phenoxide ion attacks the electrophilic carbene. Subsequent hydrolysis of the dichloromethyl group attached to the ring yields the aldehyde.[11] Modifications using certain amines can increase the yield of the para-isomer.[10]
Experimental Protocol: Oxidation of p-Cresol
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Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve p-cresol in a suitable solvent mixture (e.g., aqueous acetic acid).
-
Oxidation : Prepare a solution or slurry of the chosen oxidizing agent (e.g., chromium trioxide in acetic acid). Add the oxidant dropwise to the p-cresol solution while vigorously stirring and maintaining the temperature below a critical threshold (e.g., < 35°C) using an ice bath to prevent over-oxidation.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Quench the reaction by adding a reducing agent like sodium bisulfite to destroy excess oxidant. Extract the product into an organic solvent such as ethyl acetate.
-
Purification : Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a hot solvent like water or an ethanol/water mixture to yield pure crystals of 4-Hydroxybenzaldehyde.[2]
Key Chemical Reactions and Mechanistic Insights
The synthetic utility of 4-HBA is derived from the independent and cooperative reactivity of its two functional groups.
Reactions of the Aldehyde Group
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Oxidation : The aldehyde can be easily oxidized to 4-hydroxybenzoic acid using common oxidants like potassium permanganate or silver oxide (Tollens' reagent).[1][3] This is a key step in producing parabens.
-
Reduction : The aldehyde can be reduced to 4-hydroxybenzyl alcohol using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation.[1][3]
-
Nucleophilic Addition/Condensation : It undergoes condensation reactions with amines to form Schiff bases (imines) and participates in reactions like the Wittig and Claisen-Schmidt condensations.[3][12]
Reactions of the Hydroxyl Group
-
Etherification (e.g., Williamson Synthesis) : The phenolic proton is acidic and can be deprotonated with a base (e.g., K₂CO₃) to form a phenoxide, which acts as a nucleophile to form ethers. A prominent example is its methylation to produce 4-methoxybenzaldehyde (anisaldehyde), another important fragrance compound.[3][13]
-
Esterification : It can be esterified, typically after conversion to a more reactive phenoxide, to form various esters.
The Dakin Oxidation
The Dakin oxidation is a noteworthy reaction where 4-HBA is converted to hydroquinone (benzene-1,4-diol).[7]
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Trustworthiness of Protocol : This reaction is a self-validating system where the substrate's structure dictates the outcome. It involves the nucleophilic attack of a hydroperoxide anion (from H₂O₂ in base) on the aldehyde's carbonyl carbon, followed by rearrangement and hydrolysis. The para-hydroxyl group is essential for the migratory aptitude that drives the reaction, making it a reliable transformation for ortho- and para-hydroxybenzaldehydes.
Caption: Simplified reaction pathway for the Dakin oxidation of 4-HBA.
Applications in Drug Development and Research
4-Hydroxybenzaldehyde is a linchpin intermediate, connecting basic chemical feedstocks to complex, high-value molecules.[1][12]
Pharmaceutical Synthesis
Its role as a precursor is critical in the production of several Active Pharmaceutical Ingredients (APIs).[12]
-
Antibiotics : 4-HBA is a key starting material for synthesizing 4-hydroxyphenylglycine, an essential side-chain precursor for the semi-synthetic penicillins, most notably Amoxicillin.[9][12] It is also used in the synthesis of the antibacterial agent Trimethoprim.[9][14]
-
Other APIs : It serves as an intermediate in the production of drugs such as the beta-blocker Esmolol and the vasodilator Bezafibrate.[4][9]
Flavors and Fragrances
Beyond pharmaceuticals, 4-HBA is integral to the flavor and fragrance industry.[1]
-
Vanillin Synthesis : It is an important intermediate in some synthetic routes to vanillin (4-hydroxy-3-methoxybenzaldehyde), one of the world's most popular flavoring agents.[1]
-
Anisaldehyde and Raspberry Ketone : Through methylation, it yields anisaldehyde, and through other multi-step syntheses, it can be converted to raspberry ketone, another significant fragrance compound.[9][15]
Biological and Research Applications
Recent research has uncovered direct biological activities of 4-HBA, expanding its relevance.
-
Antioxidant and Anti-inflammatory Properties : Studies have shown that 4-HBA possesses antioxidant properties, capable of scavenging free radicals and reducing oxidative stress.[15][16] This has led to investigations into its potential for treating conditions associated with oxidative damage.[3][16]
-
Enzyme Inhibition : It is used in biochemical research to study the inhibition of specific enzymes, which is a crucial aspect of early-stage drug discovery.[3]
-
Wound Healing : Some in vitro and in vivo studies have suggested that 4-HBA can promote wound healing by accelerating keratinocyte cell migration.[12][15]
Caption: Application pathways originating from 4-Hydroxybenzaldehyde.
Safety, Handling, and Storage
While 4-Hydroxybenzaldehyde is of low to moderate toxicity, proper handling is essential in a laboratory or industrial setting.[4]
-
Hazards : It is classified as an irritant, particularly to the eyes, skin, and respiratory system.[17]
-
Handling : Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust particles.[4]
-
Storage : 4-HBA is sensitive to air and light and can gradually oxidize over time.[2] It should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere like nitrogen, to maintain its purity.[18]
Conclusion
4-Hydroxybenzaldehyde is far more than a simple aromatic aldehyde; it is a versatile and indispensable platform molecule. Its dual functionality, well-understood reactivity, and established synthetic pathways make it a critical component in the production of life-saving drugs, ubiquitous consumer products, and novel research compounds. For scientists and developers, a deep appreciation of the chemistry of 4-HBA is not merely academic—it is a key to unlocking innovations across multiple scientific disciplines.
References
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Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]
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LookChem. (n.d.). The Role of 4-Hydroxybenzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde. Retrieved from [Link]
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Stenutz, R. (n.d.). 4-hydroxybenzaldehyde. Retrieved from [Link]
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Solubility of Things. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]
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Loba Chemie. (n.d.). 4-HYDROXYBENZALDEHYDE For Synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Hydroxybenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
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Sciencemadness Discussion Board. (2008). Synthesis of 4-hydroxybenzaldehyde from phenol?. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]
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Taylor & Francis. (n.d.). 4-hydroxybenzaldehyde – Knowledge and References. Retrieved from [Link]
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